2-hydroxypropane-1,2,3-tricarboxylic acid;tetradecan-1-amine
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Overview
Description
2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a weak organic acid that is naturally found in citrus fruits. Tetradecan-1-amine, also known as myristylamine, is a long-chain primary amine. The combination of these two compounds can result in various derivatives with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-hydroxypropane-1,2,3-tricarboxylic acid
Natural Extraction: Citric acid is commonly extracted from citrus fruits such as lemons and limes.
Fermentation: Industrially, citric acid is produced by fermenting sugars using the mold Aspergillus niger. The fermentation process involves the conversion of sugars like glucose and sucrose into citric acid under controlled conditions of pH, temperature, and aeration.
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Tetradecan-1-amine
Reduction of Myristic Acid: Tetradecan-1-amine can be synthesized by the reduction of myristic acid (tetradecanoic acid) using reducing agents like lithium aluminum hydride (LiAlH4).
Chemical Reactions Analysis
Types of Reactions
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2-hydroxypropane-1,2,3-tricarboxylic acid
Oxidation: Citric acid can undergo oxidation to form oxaloacetic acid and acetone.
Esterification: It can react with alcohols to form esters, such as trimethyl citrate.
Complexation: Citric acid can form complexes with metal ions, which is useful in various industrial applications.
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Tetradecan-1-amine
Acylation: Tetradecan-1-amine can react with acyl chlorides to form amides.
Alkylation: It can undergo alkylation to form secondary and tertiary amines.
Oxidation: It can be oxidized to form nitriles or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4).
Acylation: Acyl chlorides and base catalysts like pyridine.
Major Products
Oxidation of Citric Acid: Oxaloacetic acid, acetone.
Esterification of Citric Acid: Trimethyl citrate.
Acylation of Tetradecan-1-amine: Amides.
Scientific Research Applications
Chemistry: Citric acid is used as a chelating agent and a pH adjuster in various chemical processes. Tetradecan-1-amine is used in the synthesis of surfactants and as a building block for organic synthesis.
Biology: Citric acid plays a crucial role in the citric acid cycle (Krebs cycle), which is essential for cellular respiration. Tetradecan-1-amine is studied for its antimicrobial properties.
Medicine: Citric acid is used as an anticoagulant in blood transfusions and as an ingredient in pharmaceutical formulations. Tetradecan-1-amine is explored for its potential use in drug delivery systems.
Industry: Citric acid is widely used in the food and beverage industry as a flavoring agent and preservative. Tetradecan-1-amine is used in the production of lubricants and corrosion inhibitors.
Mechanism of Action
Citric Acid: In the citric acid cycle, citric acid acts as an intermediate that facilitates the transfer of energy through the oxidation of acetyl-CoA. It binds to enzymes like aconitase and isocitrate dehydrogenase, which catalyze its conversion to other intermediates.
Tetradecan-1-amine: As an antimicrobial agent, tetradecan-1-amine disrupts the cell membrane of microorganisms, leading to cell lysis and death. It interacts with the lipid bilayer, increasing membrane permeability.
Comparison with Similar Compounds
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Citric Acid
Similar Compounds: Malic acid, tartaric acid, and oxalic acid.
Uniqueness: Citric acid has three carboxyl groups and one hydroxyl group, making it a versatile chelating agent and a key intermediate in metabolic pathways.
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Tetradecan-1-amine
Similar Compounds: Dodecan-1-amine, hexadecan-1-amine, and octadecan-1-amine.
Uniqueness: Tetradecan-1-amine has a 14-carbon chain, providing it with unique hydrophobic properties that are useful in surfactant and lubricant applications.
Properties
CAS No. |
6937-06-0 |
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Molecular Formula |
C20H39NO7 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;tetradecan-1-amine |
InChI |
InChI=1S/C14H31N.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-15H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
MUUHSBKTFXXGTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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